1-[(3-Chlorophenyl)sulfonyl]piperazine
Overview
Description
1-[(3-Chlorophenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been widely used in scientific research due to its unique properties. CSP is a piperazine derivative that has a sulfonyl group attached to a chlorophenyl ring. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, neuroscience, and biochemistry.
Scientific Research Applications
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed and synthesized as adenosine A2B receptor antagonists. The most potent compounds exhibited subnanomolar affinity and high selectivity for the A2B receptor, indicating their potential as pharmacological tools for targeting this receptor, with one compound, PSB-603, being developed as an A2B-specific antagonist showing virtually no affinity for other adenosine receptors (Borrmann et al., 2009).
Synthesis of Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was reported. This process involved alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2%. The structure of the final product was confirmed by IR and 1H-NMR, demonstrating the compound's utility in the synthesis of various pharmaceuticals (Quan, 2006).
Anticancer and Antituberculosis Activities
A series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and screened for in vitro anticancer and antituberculosis activities. Some compounds exhibited significant activities against both targets, highlighting the therapeutic potential of these derivatives in treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Molecular Hybridization for Anticancer Properties
Combretastatin-A4 acids were integrated with sulfonyl piperazine scaffolds, and their in vitro antiproliferative activity was evaluated against various human cancer cell lines. One compound showed significant activity, demonstrating the effectiveness of the molecular hybridization approach in designing new chemical entities with enhanced biological properties (Jadala et al., 2019).
Antimicrobial and Antioxidant Activities
Novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and characterized for their potential as antimicrobial and antioxidant agents. Specific compounds showed promising activities, indicating their potential application in developing new treatments for microbial infections and oxidative stress-related conditions (Kumar et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOIBGTCWDWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366543 | |
Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)sulfonyl]piperazine | |
CAS RN |
233261-85-3 | |
Record name | 1-[(3-Chlorophenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233261-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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